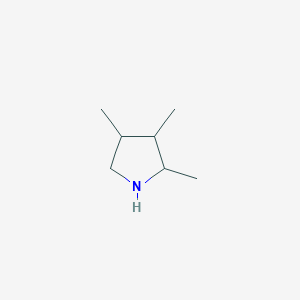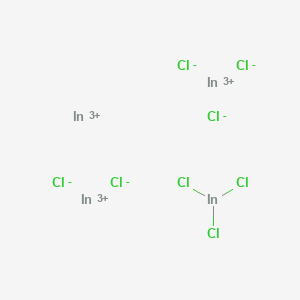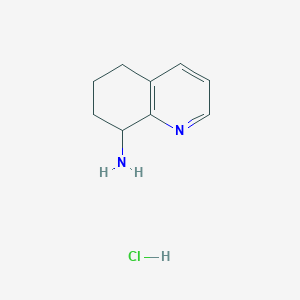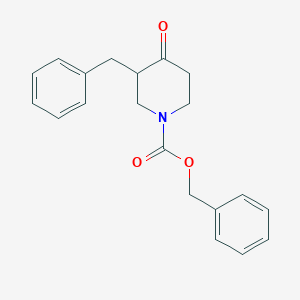
2,3,4-Trimethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three methyl groups attached at the 2nd, 3rd, and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3,4-trimethylbutanal with ammonia or primary amines under acidic conditions to form the pyrrolidine ring. Another approach involves the reduction of 2,3,4-trimethylpyrrole using hydrogenation catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of metal catalysts such as palladium or platinum. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; performed under an inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions often require a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2,3,4-Trimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3,4-Trimethylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the methyl substitutions.
2,3,5-Trimethylpyrrolidine: Another methyl-substituted pyrrolidine with a different substitution pattern.
Pyrrole: An aromatic analog with different electronic properties.
Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
2,3,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-5-4-8-7(3)6(5)2/h5-8H,4H2,1-3H3 |
Clé InChI |
YFZJBYQBYKUDMK-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)

![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)


